molecular formula C7H5FN2 B13909775 5-Ethynyl-2-fluoropyridin-3-amine

5-Ethynyl-2-fluoropyridin-3-amine

Cat. No.: B13909775
M. Wt: 136.13 g/mol
InChI Key: KBGNKTCZVYFYRK-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluoropyridin-3-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromo-2-nitropyridine with butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as potassium fluoride in dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridines.

Scientific Research Applications

5-Ethynyl-2-fluoropyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-fluoropyridin-3-amine involves its interaction with molecular targets through its fluorine and ethynyl groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ethynyl group can undergo various chemical transformations. These interactions and transformations can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Fluoropyridin-3-amine
  • 3-Ethynyl-5-fluoropyridin-2-amine
  • 5-Amino-2-fluoropyridine

Comparison: 5-Ethynyl-2-fluoropyridin-3-amine is unique due to the presence of both an ethynyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties compared to other fluorinated pyridines.

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

5-ethynyl-2-fluoropyridin-3-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-3-6(9)7(8)10-4-5/h1,3-4H,9H2

InChI Key

KBGNKTCZVYFYRK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(N=C1)F)N

Origin of Product

United States

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